5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-phenyl-4H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTODFKYFNAIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid is with a molecular weight of 204.18 g/mol. Its structure includes a pyrazole ring which contributes to its reactivity and interaction with biological targets.
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit antifungal properties. For instance, studies have shown that certain analogs possess higher antifungal activity against phytopathogenic fungi compared to standard fungicides like boscalid. The mechanism involves interaction with specific fungal enzymes, disrupting their metabolic pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has shown promise against various bacterial strains, indicating potential as a lead compound for developing new antibiotics. The activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .
Case Study 1: Antifungal Efficacy
A study published in Molecules highlighted the antifungal efficacy of a derivative of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole against seven different phytopathogenic fungi. The compound was found to outperform traditional fungicides in both efficacy and safety profiles .
Case Study 2: Antimicrobial Activity
Another research effort examined the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. Detailed studies on its molecular interactions are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) improve bioactivity but may complicate synthesis. Hydrophilic groups (e.g., -SO₃H) enhance solubility for industrial uses .
- Commercial Viability : The parent compound is readily available (€146–480/g ), whereas niche derivatives like the chlorophenyl-hydroxyethyl analog are discontinued .
- Structural Validation : Crystallographic studies rely on programs like SHELXL, with substituents influencing crystal packing and diffraction quality .
Biological Activity
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid, with the CAS number 119-18-6, is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 204.18 g/mol. The compound features a pyrazole ring substituted with phenyl and carboxylic acid groups, contributing to its biological activity.
Synthesis
The synthesis of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole derivatives typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. The process can yield various derivatives that may exhibit enhanced biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties . In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 12.3 |
| Breast Cancer | MDA-MB-231 | 8.7 |
| Liver Cancer | HepG2 | 10.2 |
| Colorectal Cancer | HCT116 | 9.5 |
These findings suggest that 5-oxo-1-phenyl derivatives may serve as potential leads in anticancer drug development .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay. Results indicate that it exhibits moderate antioxidant activity, which is beneficial in preventing oxidative stress-related diseases:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 5-Oxo-Pyrazole | 78.6 |
| Ascorbic Acid (Control) | 90.0 |
This antioxidant capability is attributed to the presence of the carboxylic acid group, which enhances electron donation .
Xanthine Oxidoreductase Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of xanthine oxidoreductase (XOR) , an enzyme involved in uric acid production. Compounds derived from pyrazoles have shown promising results in lowering uric acid levels:
| Compound | IC50 (nM) |
|---|---|
| 16c | 4.2 |
| Febuxostat (Control) | 5.4 |
This suggests that derivatives of 5-oxo-1-phenyl could be beneficial in treating hyperuricemia and gout .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their potency against various biological targets. For instance:
- Substitution on the phenyl ring can affect binding affinity and selectivity for target enzymes.
- The presence of electron-withdrawing or donating groups can influence the overall reactivity and interaction with biological macromolecules.
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Antitumor Efficacy : In vivo studies showed that a derivative of 5-oxo-pyrazole significantly reduced tumor growth in mice models of breast cancer.
- Anti-inflammatory Effects : Compounds were evaluated for their ability to reduce inflammation in animal models, showing significant reductions in inflammatory markers.
These findings support the therapeutic potential of this compound class across multiple disease states.
Q & A
Q. What are the common synthetic routes for 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid, and how are intermediates purified?
The synthesis typically involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formamide derivative (e.g., DMF-DMA), followed by hydrolysis under basic conditions to yield the carboxylic acid. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation and subsequent hydrolysis, with intermediates purified using column chromatography or recrystallization . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like azo derivatives or incomplete cyclization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Assigning proton environments (e.g., diastereotopic protons in the 4,5-dihydro ring) and verifying substituent positions.
- IR spectroscopy : Confirming carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- X-ray crystallography : Resolving tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks in the solid state. For related pyrazole derivatives, crystallographic studies have revealed planar geometries and intermolecular interactions influencing stability .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-withdrawing or bulky substituents?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Lewis acids), solvents, and temperatures to maximize regioselectivity.
- Microwave-assisted synthesis : Reducing reaction times for thermally sensitive intermediates .
- Protecting group strategies : For example, using tert-butyl esters to prevent carboxylic acid interference during functionalization . Contradictions in yield data across studies often arise from differences in substrate purity or solvent effects, necessitating rigorous analytical validation .
Q. How should researchers resolve contradictions in spectral data between experimental and computational models?
Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects, tautomerism, or inaccuracies in density functional theory (DFT) basis sets. To address this:
- Compare experimental data with multiple computational methods (e.g., B3LYP vs. M06-2X functionals).
- Use solvent correction models in DFT calculations to account for polarity-induced shifts .
- Validate tautomeric populations via variable-temperature NMR or X-ray diffraction .
Q. What methodologies are employed to evaluate the biological activity of pyrazole-4-carboxylic acid derivatives?
- Enzyme inhibition assays : Measure IC50 values against targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods.
- Molecular docking : Screen derivatives against protein crystal structures (e.g., COX-2 or kinase domains) to predict binding affinities. For example, pyrazole-triazole hybrids showed anti-inflammatory activity via COX-2 inhibition in docking studies .
- In vitro cytotoxicity testing : Use MTT assays on cell lines to assess therapeutic windows .
Q. How can functionalization of the pyrazole core enhance material science applications?
Strategic modifications include:
- Azo-dye synthesis : Introducing sulfophenyl or diazenyl groups via electrophilic substitution for pH-sensitive dyes or sensors .
- Coordination chemistry : Utilizing the carboxylic acid group to form metal-organic frameworks (MOFs) with transition metals. Structural studies of similar compounds highlight the role of hydrogen bonding in stabilizing crystalline networks .
Q. What computational approaches predict the reactivity and stability of substituted pyrazole derivatives?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) simulations : Model solvation effects and tautomeric equilibria in aqueous environments.
- QSPR models : Correlate substituent electronic parameters (e.g., Hammett constants) with biological or physicochemical properties .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the anti-inflammatory activity of structurally similar derivatives?
Variations in biological activity may stem from:
- Substituent positioning : Meta vs. para substituents on the phenyl ring altering steric and electronic interactions with targets.
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting cell viability).
- Metabolic stability : Rapid in vivo degradation of certain derivatives not accounted for in in vitro studies. Cross-referencing pharmacokinetic data (e.g., plasma half-life) with in vitro results is critical .
Tables for Key Data
Table 1. Spectral Data for this compound Derivatives
| Derivative | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|
| Parent compound | 1720, 1685 | 3.45 (m, 2H, CH₂) | |
| 4-Sulfophenyl derivative | 1705, 1670 | 7.85 (d, J=8 Hz, Ar-H) |
Table 2. Biological Activity of Selected Derivatives
| Derivative | Target | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Coumarin-pyrazole hybrid | COX-2 | 0.45 | Enzymatic | |
| Azo-dye analog | pH sensor | N/A | Spectrophotometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
